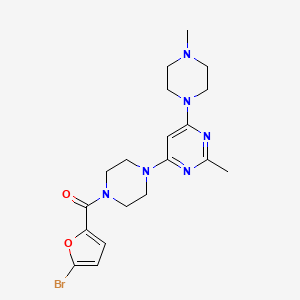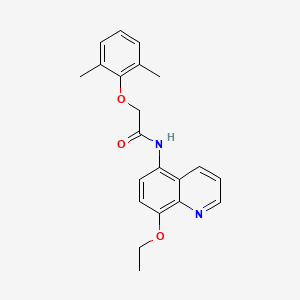
(5-Bromofuran-2-yl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with piperazine and furan groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles like amines (for substitution). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while substitution of the bromine atom with an amine results in the formation of an aminated derivative .
Wissenschaftliche Forschungsanwendungen
4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with potential acetylcholinesterase inhibitory activity.
4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]-(5-bromofuran-2-yl)methanone: A structurally related compound with similar functional groups.
Uniqueness
4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct chemical and biological properties. Its combination of piperazine and furan groups makes it a versatile scaffold for the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C19H25BrN6O2 |
|---|---|
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
(5-bromofuran-2-yl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H25BrN6O2/c1-14-21-17(24-7-5-23(2)6-8-24)13-18(22-14)25-9-11-26(12-10-25)19(27)15-3-4-16(20)28-15/h3-4,13H,5-12H2,1-2H3 |
InChI-Schlüssel |
CADGIDANIOVKPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br)N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-diphenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11326921.png)
![2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetamide](/img/structure/B11326923.png)
![2-(2-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11326924.png)

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326939.png)
![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11326940.png)
![4-methyl-7-(2-methylphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11326944.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11326950.png)
![2-[(4-fluorophenyl)amino]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11326954.png)
![(2E)-3-(4-chlorophenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide](/img/structure/B11326966.png)
![7-(3,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11326967.png)
![6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326976.png)
![8,9-dimethyl-7-(3-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326992.png)
![2-(4-chlorophenyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326994.png)
